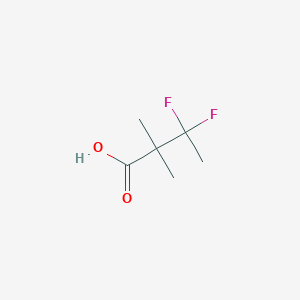

3,3-Difluoro-2,2-dimethylbutanoic acid

Descripción

Significance of geminal difluorination in organic molecules and its impact on molecular properties.

Geminal difluorination, the presence of two fluorine atoms on the same carbon, imparts profound changes to a molecule's properties. The CF₂ group is often considered a bioisostere for an ether oxygen or a carbonyl group, yet it possesses distinct electronic and conformational characteristics.

Electronic Effects: The two highly electronegative fluorine atoms create a strong dipole and exert a powerful electron-withdrawing inductive effect. This significantly influences the acidity of neighboring functional groups. For instance, the acidity (pKa) of carboxylic acids is markedly increased (pKa is decreased) when a CF₂ group is introduced into the carbon skeleton. dntb.gov.uanih.gov Studies on functionalized cycloalkanes have shown that the influence of the CF₂ moiety on the acidity of carboxylic acids is a direct result of this inductive effect. nih.govresearchgate.net

Conformational Control: The CF₂ group can substantially alter the conformational preferences of a molecule. Fluorine substitution can have a profound impact on the rotational barriers and equilibrium geometries of alkane chains. nih.govdiva-portal.org This control over conformation is crucial in drug design, as the three-dimensional shape of a molecule is key to its biological activity and interaction with target receptors. diva-portal.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation. Replacing a metabolically vulnerable C-H₂ group with a CF₂ group can block oxidative metabolism at that site, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.govtandfonline.com While this effect is significant, studies have also shown that gem-difluorination can sometimes lead to decreased metabolic stability, highlighting the complexity of its influence. nih.govdiva-portal.org

| Property | Observed Effect of CF₂ Group | Primary Rationale |

|---|---|---|

| Acidity (pKa) | Increases (pKa value decreases) | Strong electron-withdrawing inductive effect of fluorine atoms. dntb.gov.uachemrxiv.org |

| Lipophilicity (LogP) | Variable (can increase or decrease) | Complex interplay of molecular dipole, size, and intermolecular interactions. nih.govresearchgate.net |

| Metabolic Stability | Generally increases, but can be variable | High strength of the C-F bond resists enzymatic oxidation. nih.govtandfonline.com |

| Molecular Conformation | Significantly alters rotational barriers and preferences | Stereoelectronic effects (e.g., gauche effect) and dipole-dipole interactions. nih.govdiva-portal.org |

Overview of fluorinated carboxylic acids in synthetic and mechanistic contexts.

Fluorinated carboxylic acids are a vital class of compounds, serving as both valuable end-products and versatile synthetic intermediates. Their unique reactivity, driven by the presence of fluorine, makes them subjects of extensive synthetic and mechanistic investigation.

In a synthetic context, numerous methods have been developed for their preparation. Classic approaches include the electrochemical fluorination of hydrocarbon precursors. wikipedia.orgresearchgate.net More recent advancements in synthetic methodology include strategies like decarboxylative fluorination, where a carboxylic acid is converted directly into an alkyl fluoride (B91410) using photoredox catalysis. nih.govnih.gov These methods provide access to a wide array of structurally diverse fluorinated molecules.

From a mechanistic standpoint, the study of fluorinated carboxylic acids reveals the profound electronic influence of fluorine. Perfluoroalkyl carboxylic acids are significantly stronger acids than their hydrocarbon counterparts due to the stabilization of the carboxylate anion by the powerful inductive effect of the C-F bonds. wikipedia.org The reactions of these acids are a subject of ongoing research. For example, mechanistic studies on electrophilic fluorination reactions often involve fluorinated intermediates and provide insight into the fundamental reactivity of organofluorine compounds. acs.org Similarly, investigations into nucleophilic fluorination help elucidate the competition between different reaction pathways, such as Sₙ2 substitution and elimination. rsc.org

Rationale for the focused investigation of 3,3-Difluoro-2,2-dimethylbutanoic Acid (C₆H₁₀F₂O₂)

While many studies focus on the general properties of fluorinated compounds, this compound (with CAS Number 130021-54-4) presents a unique case for focused investigation. The rationale for its study lies in the juxtaposition of a powerful electronic element (the gem-difluoro group) and a dominant steric element (the tert-butyl group) on adjacent carbon atoms. This specific arrangement makes it an ideal model system to probe the interplay between these two fundamental effects.

The tert-butyl group is exceptionally bulky and is known to exert significant steric hindrance, which can dramatically influence a molecule's reactivity and conformation. nbinno.comfiveable.meresearchgate.net This steric bulk can lead to kinetic stabilization, direct reaction pathways, and in some cases, cause steric acceleration where bond-angle strain in the ground state is released in the transition state. wikipedia.orgcdnsciencepub.com The Thorpe-Ingold effect, where bulky groups favor cyclization reactions, is another manifestation of the conformational control exerted by substituents like the tert-butyl group. wikipedia.org

Therefore, the investigation of this compound is driven by the need to answer fundamental questions at the interface of steric and electronic effects:

How does the extreme steric demand of the tert-butyl group affect the inherent electronic properties and reactivity of the adjacent gem-difluoro center?

To what extent does the powerful inductive effect of the CF₂ group modulate the chemical behavior of the sterically encumbered carboxylic acid function?

What are the dominant conformational preferences of this molecule, and how does the balance between steric repulsion (from the t-butyl group) and stereoelectronic effects (from the CF₂ group) dictate its three-dimensional structure?

Answering these questions provides deeper insight into molecular design principles, allowing chemists to better predict and control the properties of complex molecules where both steric and electronic factors are at play.

| Structural Moiety | Expected Influence | Area of Research Interest |

|---|---|---|

| Geminal Difluoro (CF₂) Group | Strong inductive electron withdrawal; conformational effects. researchgate.netnih.gov | Impact on acidity (pKa) and reaction mechanisms. |

| Tert-Butyl Group | High steric hindrance; conformational locking. nbinno.comwikipedia.org | Influence on reaction rates and molecular shape. |

| Carboxylic Acid (-COOH) Group | Acidity; site for derivatization. | Modulation of pKa by adjacent groups. |

| Combined System | Interplay of steric and electronic effects. | Understanding non-additive effects on stability, reactivity, and conformation. |

Scope and organization of the academic research outline.

This article is structured to provide a comprehensive overview of this compound, beginning with the fundamental importance of its key structural motifs. The first section establishes the significance of geminal difluorination in modern chemistry, detailing its impact on critical molecular properties such as electronics, conformation, and metabolic stability. The subsequent subsection provides a broader context by discussing the role and study of fluorinated carboxylic acids in general. The core of the introduction then presents a specific rationale for the scientific interest in this compound, highlighting its value as a model system for studying the interplay of proximal steric and electronic effects. This structured approach aims to build a clear and logical case for the compound's relevance in contemporary chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-difluoro-2,2-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPAOLBWGLCGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130021-54-4 | |

| Record name | 3,3-difluoro-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluoro 2,2 Dimethylbutanoic Acid and Its Precursors

Construction of the 2,2-dimethylbutanoic acid backbone

The synthesis of the core structure, characterized by a tertiary carboxylic acid and an adjacent quaternary gem-dimethyl group, presents its own set of steric and electronic challenges.

The formation of the sterically congested gem-dimethyl group at the C-2 position is a key step. A common strategy is the exhaustive methylation of an ester enolate. For example, ethyl butanoate can be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and subsequently alkylated with an excess of methyl iodide. A second deprotonation and alkylation sequence yields the desired ethyl 2,2-dimethylbutanoate. nih.gov The success of the second alkylation can be challenging due to the increased steric hindrance of the mono-methylated intermediate. The tendency for gem-disubstitution to favor cyclization reactions, known as the Thorpe-Ingold or gem-dimethyl effect, is a well-documented phenomenon in organic chemistry that can influence the reactivity of such intermediates. acs.orgresearchgate.net

An alternative route involves the use of α-aminoisobutyric acid (Aib) as a starting material, which already contains the gem-dimethyl motif. nih.gov Chemical manipulation of the amino and carboxylic acid groups could then be used to construct the rest of the butanoic acid chain.

Introducing a carboxylic acid group at a tertiary carbon requires specific carboxylation methods. The classic approach involves the formation of an organometallic reagent followed by quenching with carbon dioxide. wikipedia.org For instance, 2-chloro-2-methylbutane (B165293) (tert-amyl chloride) can be converted into a Grignard reagent by reacting it with magnesium metal. chemicalbook.com This nucleophilic organometallic species then readily attacks carbon dioxide (as dry ice or gas) to form a magnesium carboxylate salt, which upon acidic workup yields 2,2-dimethylbutanoic acid. chemicalbook.comguidechem.com

More recently, catalytic methods for the direct carboxylation of unactivated C(sp³)–H bonds have emerged as a highly atom-economical alternative. organic-chemistry.org Visible-light photoredox catalysis has been shown to mediate the carboxylation of tertiary benzylic C–H bonds with CO₂. acs.org While direct application to a simple alkane might be challenging, this approach highlights a modern strategy for installing the carboxylic acid moiety under mild conditions, avoiding the preparation of organometallic intermediates.

Multi-step synthetic sequences and overall yield optimization in target compound synthesis.

The synthesis of 3,3-difluoro-2,2-dimethylbutanoic acid is not a trivial process and typically involves a multi-step sequence. A plausible and efficient route commences with a suitable precursor that can be elaborated to introduce the required carbon skeleton and subsequently the gem-difluoro functionality. One logical precursor is 2,2-dimethyl-3-oxobutanoic acid or its ester derivative.

A representative multi-step synthesis is outlined below:

Scheme 1: Proposed multi-step synthesis of this compound

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate (Precursor)

The synthesis can begin with the acylation of a suitable enolate. For instance, the reaction of the enolate of ethyl isobutyrate with acetyl chloride would yield the desired β-keto ester, ethyl 2,2-dimethyl-3-oxobutanoate. Optimization of this step would involve careful selection of the base and reaction conditions to maximize the yield and minimize side reactions such as self-condensation.

Step 2: Deoxofluorination to introduce the gem-difluoro group

The key step in this synthetic sequence is the conversion of the ketone functionality in ethyl 2,2-dimethyl-3-oxobutanoate to the gem-difluoro group. This is typically achieved using a deoxofluorinating agent. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is generally performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the reactivity of the fluorinating agent.

Step 3: Hydrolysis of the ester to the carboxylic acid

The final step is the hydrolysis of the resulting ethyl 3,3-difluoro-2,2-dimethylbutanoate to the target compound, this compound. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, followed by acidic workup, is a common and effective method.

Purification of intermediates: Ensuring the purity of the product from each step is critical to prevent the carryover of impurities that could interfere with subsequent reactions.

Minimizing material loss: Careful handling and efficient extraction and purification techniques (e.g., column chromatography, distillation, recrystallization) are essential to minimize the loss of material at each stage.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Acylation of ethyl isobutyrate enolate | Lithium diisopropylamide (LDA), Acetyl chloride | 75-85% |

| 2 | Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | 60-70% |

| 3 | Ester Hydrolysis | Sodium hydroxide, then Hydrochloric acid | >95% |

Considerations for Scalable Synthesis and Process Chemistry.

Translating a laboratory-scale synthesis to an industrial, scalable process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost:

For large-scale production, the cost of reagents becomes a major factor. While DAST is effective, it is also expensive and can be hazardous on a large scale. Alternative, more economical, and safer fluorinating agents such as sulfur tetrafluoride (SF₄) or other commercially available reagents might be considered, although they may require specialized equipment and handling procedures.

The use of expensive and cryogenic bases like LDA might be replaced with more cost-effective alternatives like sodium hydride or sodium ethoxide if the reaction conditions can be optimized to maintain a high yield.

Process Safety and Hazard Management:

Deoxofluorination reactions can be highly exothermic and may produce hazardous byproducts like hydrogen fluoride (B91410). Careful control of the reaction temperature using efficient cooling systems is paramount.

The use of specialized reactors designed to handle corrosive and toxic materials is necessary for large-scale fluorination reactions.

A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process.

Reaction Work-up and Purification:

On a large scale, extractive work-ups and column chromatography can be cumbersome and generate large volumes of solvent waste. Alternative purification methods such as crystallization or distillation are preferred for their efficiency and scalability.

The development of a robust crystallization procedure for the final product and key intermediates is highly desirable for achieving high purity on a large scale.

Process Optimization and Control:

Continuous flow chemistry offers several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. flinders.edu.au The fluorination step, in particular, could benefit from a continuous flow setup to better control the exothermic reaction.

Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control of critical process parameters and ensuring consistent product quality.

| Consideration | Laboratory Scale | Scalable Process |

| Fluorinating Agent | DAST, Deoxo-Fluor | Potentially SF₄ or other industrial fluorinating agents |

| Base for Acylation | LDA | Sodium hydride, Sodium ethoxide |

| Purification | Column Chromatography | Crystallization, Distillation |

| Process Control | Batch processing | Continuous flow, Process Analytical Technology (PAT) |

| Safety | Standard laboratory precautions | Rigorous hazard analysis, specialized equipment |

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 2,2 Dimethylbutanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 3,3-Difluoro-2,2-dimethylbutanoic acid, participating in a range of classical transformations such as esterification, amidation, reduction, and decarboxylation. The adjacent gem-difluoro group exerts a powerful inductive electron-withdrawing effect, which enhances the electrophilicity of the carbonyl carbon and increases the acidity of the proton, thereby modulating the rates and conditions of these reactions compared to non-fluorinated analogs.

The conversion of this compound into its corresponding esters and amides is expected to proceed readily via standard synthetic protocols. The enhanced electrophilicity of the carbonyl carbon, due to the α-gem-difluoro group, facilitates nucleophilic attack by alcohols and amines.

Esterification:

Acid-catalyzed (Fischer) Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH) is a viable method, though it may require forcing conditions due to the steric hindrance from the adjacent quaternary carbon.

Acyl Halide Formation: Conversion to the more reactive acyl chloride or fluoride (B91410) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with an alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine), provides a high-yielding route to esters.

Coupling Reagent-Mediated Esterification: Direct reaction with an alcohol using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) is an effective and mild method for forming the ester bond.

Amidation: Similar to esterification, amidation can be achieved through several pathways:

Direct Thermal Amidation: While possible by heating the carboxylic acid with an amine, this method often requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt intermediate.

Via Acyl Halides: The most common and efficient method involves converting the acid to its acyl chloride and subsequently reacting it with a primary or secondary amine.

Peptide Coupling Reagents: A wide array of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can efficiently mediate the formation of the amide bond under mild conditions, tolerating a broad range of functional groups on the amine component.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent Class | Examples |

| Esterification | Acid Catalysts | H₂SO₄, TsOH |

| Halogenating Agents | SOCl₂, (COCl)₂, Deoxofluor | |

| Coupling Reagents | DCC/DMAP, EDC/DMAP | |

| Amidation | Halogenating Agents | SOCl₂, (COCl)₂ |

| Coupling Reagents | HATU, HBTU, BOP, PyBOP |

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 3,3-difluoro-2,2-dimethylbutan-1-ol. This transformation typically requires powerful reducing agents due to the low reactivity of the carboxylate group.

Metal Hydride Reagents: Strong hydrides such as lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. The reaction proceeds via the formation of a metal carboxylate salt, which is then reduced to the alcohol. Borane (BH₃), often used as a complex with THF or dimethyl sulfide, is also a common reagent for the selective reduction of carboxylic acids.

Decarboxylation: The removal of the carboxyl group as carbon dioxide from this compound is predicted to be challenging under standard conditions. Typical thermal decarboxylation requires the formation of a stabilized carbanion intermediate, which is not favored in this structure. The electron-withdrawing fluorine atoms would further destabilize an adjacent carbanion at the C2 position.

Radical Decarboxylation: While ionic pathways are disfavored, radical-based decarboxylation is a potential route. For instance, in reactions like the Minisci reaction, carboxylic acids can serve as radical precursors under oxidative conditions (e.g., using silver nitrate (B79036) and a persulfate initiator). researchgate.net This would generate a 1,1-difluoro-2,2-dimethylpropyl radical, which could then engage in further reactions.

Reactions Involving the gem-Difluoro Group

The gem-difluoro group is the most defining feature of the molecule, imparting unique electronic properties and chemical stability.

The two fluorine atoms have a profound impact on the molecule's properties:

Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and significantly lowers the electron density of the surrounding carbon framework. As discussed, this increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog. The gem-difluoromethylene group is often considered a bioisostere of a carbonyl group or an ether oxygen atom due to its ability to act as a hydrogen bond acceptor and its steric profile. rsc.orgnih.gov

Steric Hindrance: The CF₂ group, combined with the adjacent quaternary carbon, creates a sterically congested environment around the carboxylic acid functionality. This steric bulk can slow the rates of reactions involving nucleophilic attack at the carbonyl carbon.

The carbon atom bearing the two fluorine atoms is generally unreactive under standard conditions.

Nucleophilic Reactions: The C(sp³)–F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. researchgate.net Nucleophilic substitution (Sₙ2 or Sₙ1) at the C3 carbon is extremely unlikely. The fluorine atoms are poor leaving groups, and the carbon center is electron-deficient and sterically shielded, preventing nucleophilic attack. Activation of C(sp³)–F bonds is a significant challenge in organic synthesis and typically requires harsh conditions or specialized reagents, such as very strong Lewis acids or radical initiators, which can facilitate fluoride abstraction or homolytic cleavage. researchgate.netresearchgate.net This inertness contrasts sharply with gem-difluoroalkenes, where the double bond activates the fluorinated carbon toward nucleophilic addition-elimination reactions. nih.gov

Electrophilic Reactions: Electrophilic attack at the highly electron-deficient and sterically hindered fluorinated carbon is not a feasible reaction pathway.

Transformations at the Dimethyl-Substituted Quaternary Carbon

The C2 carbon atom, a quaternary center substituted with two methyl groups, is the least reactive site in the molecule. This carbon atom is sterically shielded and lacks any functional groups or C-H bonds that are readily susceptible to chemical transformation under typical laboratory conditions. Any reaction at this center would likely require high-energy, unselective processes such as radical C-H activation of the methyl groups or C-C bond cleavage under pyrolytic conditions, which are not generally considered synthetically useful transformations for this type of structure.

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research on the chemical reactivity, mechanistic pathways, and stereochemical properties of this compound. Despite its known existence, detailed experimental or theoretical investigations into the aspects outlined for this article are not publicly available.

While the compound this compound is listed in chemical databases such as PubChem and is available from commercial suppliers, dedicated studies into its specific chemical behavior are absent from the current body of scientific literature. Searches for mechanistic elucidation, including spectroscopic monitoring of reaction intermediates, kinetic studies, computational modeling, and stereochemical aspects of its derivative synthesis, did not yield any specific results for this molecule.

General principles of the reactivity of fluorinated carboxylic acids are established in organic chemistry. For instance, the presence of the two fluorine atoms on the adjacent carbon (C3) is expected to have a significant electron-withdrawing inductive effect, which would increase the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2,2-dimethylbutanoic acid. This electronic effect would also influence the reactivity of the carboxyl group and the adjacent quaternary carbon in various chemical transformations.

However, without specific studies, any discussion on reaction intermediates, kinetic parameters, or computational models for this compound would be purely speculative. Methodologies such as spectroscopic monitoring (e.g., NMR, IR, Mass Spectrometry) to identify transient species in reactions, as well as kinetic studies to determine reaction rates and orders, are foundational to understanding reaction mechanisms. Similarly, computational mechanistic modeling provides theoretical insights that complement experimental findings. For this compound, no such data has been published.

Furthermore, the topic of stereochemical aspects in its derivative synthesis and the potential for chiral induction remains unexplored. The molecule itself is achiral. However, derivatives could be synthesized that are chiral, and the fluorine atoms could potentially influence the stereochemical outcome of such reactions. The principles of stereoselective synthesis and chiral induction are well-documented for other classes of compounds, but their specific application to derivatives of this compound has not been reported.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3,3-Difluoro-2,2-dimethylbutanoic acid is expected to be relatively simple, revealing two distinct proton environments.

Methyl Protons (C4-H): A single peak corresponding to the three protons of the methyl group at the C4 position (-CH₃). Due to the presence of the two adjacent fluorine atoms, this signal would likely appear as a triplet due to heteronuclear coupling (³J-coupling) with the ¹⁹F nuclei.

Gem-dimethyl Protons (C2-CH₃): A sharp singlet for the six equivalent protons of the two methyl groups at the C2 position. These protons are too distant from the fluorine atoms to exhibit significant coupling.

Carboxylic Acid Proton (-COOH): A broad singlet that is characteristic of a carboxylic acid proton. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

The integration of these peaks would correspond to a 3:6:1 ratio, confirming the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₂- | ~1.3 | Singlet | N/A |

| -CF₂-CH₃ | ~1.5 | Triplet | ³J(H,F) ≈ 20-25 |

Note: Predicted values are based on the analysis of similar structural motifs.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their hybridization and electronic surroundings. For this compound, five distinct carbon signals are anticipated.

Carboxyl Carbon (-COOH): This quaternary carbon will appear as a singlet in the downfield region, typically around 170-185 ppm.

Gem-dimethyl Quaternary Carbon (-C(CH₃)₂-): A singlet for the quaternary carbon at the C2 position.

Gem-dimethyl Carbon (-C(CH₃)₂-): A signal for the two equivalent methyl carbons at C2.

Difluorinated Carbon (-CF₂-): The signal for the C3 carbon will be significantly affected by the attached fluorine atoms, appearing as a triplet due to one-bond carbon-fluorine coupling (¹J(C,F)).

Methyl Carbon (-CH₃): The C4 methyl carbon signal will appear as a triplet due to two-bond carbon-fluorine coupling (²J(C,F)).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 (-COOH) | ~175 | Singlet | N/A |

| C2 (-C(CH₃)₂) | ~45 | Singlet | N/A |

| C3 (-CF₂-) | ~120 | Triplet | ¹J(C,F) ≈ 240-260 |

| C4 (-CH₃) | ~15 | Triplet | ²J(C,F) ≈ 20-30 |

Note: Predicted values are based on established ranges for similar functional groups and fluorinated compounds. clearsynth.comresearchgate.net

¹⁹F NMR is a highly sensitive technique for studying organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.comucla.edu In this compound, the two fluorine atoms are chemically equivalent. Their interaction with the adjacent methyl protons would result in a specific coupling pattern.

The spectrum is expected to show a single resonance for the two equivalent fluorine nuclei. This signal would be split into a quartet by the three equivalent protons of the adjacent methyl group (C4-H), a phenomenon known as heteronuclear coupling. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Chemical shifts are referenced to a standard like CFCl₃. The predicted range is typical for gem-difluoroalkyl groups. researchgate.netnih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the C4-methyl protons and the fluorine nuclei if a ¹H-¹⁹F COSY were performed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the ¹H signal of the C4-methyl group to the C4 carbon signal and the C2-methyl protons to their corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This could confirm the spatial proximity of the methyl groups at C2 to other parts of the molecule.

Deuterium (B1214612) (²H) labeling is a powerful tool used in NMR to simplify complex spectra and probe reaction mechanisms. hmdb.ca In the context of this compound, deuterium could be incorporated to gain specific structural or mechanistic information. clearsynth.com

For instance, synthesizing a version of the molecule where the C4-methyl group is deuterated (-CD₃) would cause the triplet signal in the ¹H NMR to disappear. Concurrently, in the ¹⁹F NMR spectrum, the quartet would collapse into a singlet, as the ³J(F,H) coupling would be eliminated. This selective labeling experiment would provide unequivocal confirmation of the ¹H and ¹⁹F signal assignments and the coupling relationships between the C4 protons and the C3 fluorine atoms. This technique is particularly valuable in more complex fluorinated molecules where spectral overlap is a significant issue. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H group.

C-H Stretch: Sharp peaks appearing just below 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl C-H bonds.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-F Stretches: Strong and distinct absorption bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The presence of two fluorine atoms on the same carbon would likely result in intense, complex bands in this region.

O-H Bend: A broad peak around 900-960 cm⁻¹ associated with the out-of-plane bending of the carboxylic acid O-H group.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -COOH | O-H Stretch | 2500-3300 | Strong, Broad |

| -CH₃ | C-H Stretch | 2850-3000 | Medium-Strong |

| -C=O | C=O Stretch | 1700-1725 | Strong |

| -CF₂- | C-F Stretch | 1000-1200 | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its carboxylic acid and difluoroalkyl moieties.

The carboxylic acid group is characterized by a very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in condensed phases. orgchemboulder.com Superimposed on this broad signal are the sharper C-H stretching vibrations of the dimethyl and tert-butyl groups. libretexts.org

Another key feature of the carboxylic acid is the intense carbonyl (C=O) stretching absorption, which is typically observed between 1690 and 1760 cm⁻¹. orgchemboulder.com For dimerized saturated aliphatic carboxylic acids, this peak is often found near 1710 cm⁻¹. libretexts.org Additionally, the C-O stretching and O-H bending vibrations provide further evidence of the carboxyl group. orgchemboulder.com

The carbon-fluorine (C-F) bonds introduce strong absorption bands in the fingerprint region of the spectrum. The C-F stretching vibrations typically occur in the range of 1000–1360 cm⁻¹. wikipedia.org For molecules with more than one fluorine atom, such as the difluoro group in the target compound, this absorption may split into symmetric and asymmetric stretching bands. wikipedia.org These bands are often intense and can sometimes obscure other signals in this region. wikipedia.org

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bond vibrations.

For this compound, the C=O stretch of the carboxylic acid, which is strong in the IR spectrum, will also be present in the Raman spectrum, typically in a similar region around 1670 cm⁻¹. ias.ac.in However, the O-H stretching band, so prominent in FT-IR, is generally weak in Raman spectra. ias.ac.in

A significant advantage of Raman spectroscopy in the analysis of organofluorine compounds is the characteristic and strong signal from C-F bonds. nih.gov The carbon-fluorine bond has a distinct optical signature in the fingerprint region, typically between 500 and 800 cm⁻¹, which allows for specific detection and characterization. nih.gov The vibrations of the C-C backbone and C-H bonds will also give rise to characteristic Raman shifts.

Identification and analysis of characteristic absorption bands for C-F and carboxylic acid moieties

The combined use of FT-IR and Raman spectroscopy allows for a confident identification of the key functional groups in this compound. The characteristic vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 2500–3300 | Weak | Very broad band in FT-IR due to hydrogen bonding. orgchemboulder.comtutorchase.com |

| Carboxylic Acid | C=O stretch | 1690–1760 | ~1670 | Strong and sharp in FT-IR. orgchemboulder.comvscht.cz |

| Carboxylic Acid | C-O stretch | 1210–1320 | Present | Strong in FT-IR. orgchemboulder.com |

| Carboxylic Acid | O-H bend | 910–950 and 1395–1440 | Present | Medium to strong in FT-IR. orgchemboulder.com |

| Difluoroalkyl | C-F stretch | 1000–1360 | 500-800 | Strong and characteristic bands. wikipedia.orgnih.gov May show symmetric and asymmetric modes. wikipedia.org |

| Alkyl | C-H stretch | 2850-3000 | 2850-3000 | Sharp peaks, often superimposed on the broad O-H band in FT-IR. vscht.cz |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry for elemental composition determination

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to within 5 parts per million). fiveable.me This precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. fiveable.meacs.org For this compound, with the molecular formula C₆H₁₀F₂O₂, the theoretical exact mass can be calculated. HRMS analysis would confirm this elemental composition by matching the experimentally measured mass to the theoretical value, distinguishing it from other potential formulas with the same nominal mass. nih.govmeasurlabs.com

Analysis of fragmentation patterns for structural elucidation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the molecular structure. For fluorinated carboxylic acids, a common initial fragmentation step under techniques like electrospray ionization (ESI) is the loss of carbon dioxide (CO₂) from the deprotonated molecule [M-H]⁻. nih.govresearchgate.net

Further fragmentation of the resulting perfluoroalkyl anion can occur, though it may not be a simple "unzipping" of the molecule. nih.gov In some cases, fluorine migrations can precede subsequent fragmentation. nih.govwell-labs.com For straight-chain carboxylic acids, the McLafferty rearrangement is a common fragmentation pathway, often resulting in the base peak. Other characteristic losses include the hydroxyl group (M-OH) and the entire carboxyl group (M-COOH). whitman.edu

The expected fragmentation of this compound would likely involve initial loss of key functional groups, leading to the formation of stable carbocations or radical cations.

| Precursor Ion (m/z) | Fragment Lost | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 152.14 [M]⁺ | •COOH | 107.08 | [C₅H₁₀F₂]⁺ |

| 152.14 [M]⁺ | C(CH₃)₃ | 95.01 | [C₂H₂F₂COOH]⁺ |

| 152.14 [M]⁺ | HF | 132.13 | [C₆H₉FO₂]⁺ |

| 107.08 | HF | 87.07 | [C₅H₉F]⁺ |

Other Chromatographic and Analytical Techniques (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential techniques for the separation, identification, and quantification of this compound. These methods are particularly useful for analyzing short-chain fluorinated carboxylic acids in various matrices. halocolumns.comnih.gov

A common approach for the analysis of such compounds involves reversed-phase chromatography. sielc.com A C18 stationary phase is frequently employed, offering good retention for moderately polar compounds. nih.govphenomenex.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com

UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. Both techniques can be coupled with various detectors, including UV-Vis and, most powerfully, mass spectrometry (LC-MS), which allows for both separation and confident identification based on mass-to-charge ratio and fragmentation patterns. phenomenex.com

Computational and Theoretical Investigations of 3,3 Difluoro 2,2 Dimethylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are foundational tools for predicting the properties of molecular systems. DFT methods, particularly those using hybrid functionals like B3LYP, have proven effective for optimizing molecular structures and predicting vibrational spectra for a wide range of organic molecules. nih.govresearchgate.net Ab initio methods, while often more computationally intensive, provide highly accurate results derived directly from first principles. These computational approaches are instrumental in building a detailed molecular-level understanding of 3,3-Difluoro-2,2-dimethylbutanoic acid. nih.govresearchgate.net

Geometry optimization is a computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. This stable arrangement, or ground state geometry, is crucial for understanding the molecule's physical and chemical properties. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. Such calculations, often performed using DFT methods with basis sets like 6-311G(d,p), can accurately predict the molecule's structural parameters. nih.gov

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C Bond Lengths | The distance between adjacent carbon atoms in the butanoic acid chain. | Specific published data not available. |

| C-F Bond Lengths | The distance between the carbon and fluorine atoms at the C3 position. | Specific published data not available. |

| C=O Bond Length | The length of the double bond in the carboxylic acid group. | Specific published data not available. |

| F-C-F Bond Angle | The angle formed by the two fluorine atoms and the C3 carbon. | Specific published data not available. |

| O-C=O Bond Angle | The angle within the carboxylic acid functional group. | Specific published data not available. |

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond or the bending of a C-H bond.

The theoretical vibrational spectra generated from these calculations can be compared with experimental spectra obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. A strong correlation between the calculated and experimental data validates the accuracy of the computational method and the determined molecular structure. nih.govresearchgate.netmdpi.com

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Stretching of the hydroxyl bond in the carboxylic acid. | 3500-2500 (broad) | Specific published data not available. |

| C-H stretch | Stretching of the carbon-hydrogen bonds in the methyl groups. | 3000-2850 | Specific published data not available. |

| C=O stretch | Stretching of the carbonyl double bond. | 1760-1690 | Specific published data not available. |

| C-F stretch | Stretching of the carbon-fluorine bonds. | 1400-1000 | Specific published data not available. |

Electronic Structure Analysis

Electronic structure analysis delves into the distribution and energies of electrons within a molecule, which fundamentally dictates its chemical reactivity. nih.gov By examining molecular orbitals and charge distributions, one can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy level relates to the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Specific published data not available. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Specific published data not available. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (LUMO - HOMO). | Specific published data not available. |

The distribution of electron density in a molecule is rarely uniform. Computational methods can calculate the partial atomic charge on each atom, revealing which parts of the molecule are electron-rich or electron-poor. bhu.ac.in A more intuitive visualization of this is provided by the Molecular Electrostatic Potential (MEP) map.

An MEP map projects the electrostatic potential onto the molecule's electron density surface. researchgate.net The map is color-coded to indicate different potential values: red areas represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com For this compound, an MEP map would be expected to show a high negative potential (red) around the electronegative oxygen atoms of the carboxyl group and a high positive potential (blue) near the acidic proton of the hydroxyl group.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, various conformers exist due to rotation around the C2-C3 bond. These different conformers have distinct energies, and understanding their relative stabilities and the energy barriers between them is essential for a complete picture of the molecule's behavior. nih.gov

Computational methods can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the energy of each resulting structure. This process generates a potential energy landscape, identifying the lowest-energy conformers (global and local minima) and the transition states that connect them. mdpi.com The stability of different conformers is influenced by a balance of steric hindrance (repulsion between bulky groups) and electronic effects, such as the repulsion between the electronegative fluorine atoms. nih.gov

| Conformer | Key Dihedral Angle (e.g., O=C-C2-C3) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | Not available | Specific published data not available. | Specific published data not available. |

| Conformer 2 | Not available | Specific published data not available. | Specific published data not available. |

| Conformer 3 | Not available | Specific published data not available. | Specific published data not available. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies).

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the identification and characterization of molecules like this compound. Density Functional Theory (DFT) is a common and effective method for these predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorinated reference for ¹⁹F.

Different DFT functionals and basis sets can be employed, and the choice of these can impact the accuracy of the predictions. For fluorinated organic molecules, specialized basis sets that can accurately describe the electronic environment around the fluorine atoms are often used. The predicted chemical shifts can aid in the interpretation of experimental NMR spectra and help in assigning the signals to the correct nuclei within the molecule.

Below is a hypothetical data table of predicted NMR chemical shifts for this compound, which would be the expected output of such a computational study.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Carboxyl) | 10.0 - 12.0 |

| ¹H (Methyl) | 1.2 - 1.5 |

| ¹³C (Carboxyl) | 170 - 180 |

| ¹³C (Quaternary) | 40 - 50 |

| ¹³C (CF₂) | 115 - 125 |

| ¹³C (Methyl) | 20 - 30 |

| ¹⁹F | -90 to -110 |

Vibrational Frequencies:

Computational methods can also predict the infrared (IR) and Raman vibrational frequencies of this compound. After a geometry optimization, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies.

The predicted vibrational frequencies can be compared with experimental IR and Raman spectra to help in the assignment of the observed absorption bands to specific molecular vibrations, such as C-H stretches, C=O stretch of the carboxylic acid, and C-F stretches. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values, as the harmonic approximation used in many calculations tends to overestimate vibrational frequencies.

A hypothetical table of key predicted vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxyl) | 3500 - 3700 |

| C-H stretch (Methyl) | 2900 - 3000 |

| C=O stretch (Carboxyl) | 1700 - 1750 |

| C-F stretch (asymmetric) | 1100 - 1200 |

| C-F stretch (symmetric) | 1000 - 1100 |

Computational Studies on Reaction Mechanisms and Transition States.

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational studies could be used to investigate various reactions, such as its synthesis, decomposition, or reactions involving the carboxylic acid group.

To study a reaction mechanism, the potential energy surface (PES) is explored to identify the reactants, products, any intermediates, and the transition states that connect them. The energies of these species are calculated to determine the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy).

The process typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any proposed intermediates are optimized to find their minimum energy structures on the PES.

Finding Transition States: A search for the transition state structure connecting reactants and products (or intermediates) is performed. A transition state is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Analysis: A frequency calculation is performed on all stationary points. Minima (reactants, products, intermediates) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state to confirm that it connects the desired reactants and products.

For example, a computational study could investigate the decarboxylation of this compound. The study would model the reaction pathway, calculate the activation energy for the removal of carbon dioxide, and identify the structure of the transition state. This information would provide a detailed, atomistic-level understanding of the reaction mechanism.

Applications and Role As a Research Tool in Chemical Sciences

Building Block in Advanced Organic Synthesis

As a functionalized fluorinated building block, 3,3-difluoro-2,2-dimethylbutanoic acid serves as a versatile starting material in multi-step synthetic sequences. Its carboxylic acid moiety acts as a handle for a variety of chemical transformations, while the difluorinated neopentyl-like backbone imparts specific conformational and electronic features to the target molecules.

The carboxylic acid group of this compound is readily derivatized, allowing for its conversion into a wide array of functional groups. Standard organic transformations can convert the acid into esters, amides, acid chlorides, and alcohols, each representing a new class of fluorinated derivatives. These derivatives are of significant interest as they carry the unique gem-difluoro motif, which can act as a bioisostere for carbonyl or ether functionalities. nih.gov

For instance, the synthesis of novel esters containing a gem-difluoromethylene unit can be achieved through the addition of carboxylic acids to gem-difluoroalkenes. nih.govacs.org This highlights the utility of combining a carboxylic acid function with a difluoromethylene group to access new chemical entities. The derivatives of this compound are thus valuable intermediates for creating more complex fluorinated molecules for various scientific investigations.

The synthesis of complex molecules, including analogs of natural products, requires building blocks that can control stereochemistry, conformation, and electronic properties. The structure of this compound offers two key features for this purpose:

Steric Influence : The 2,2-dimethyl substitution creates a neopentyl-like quaternary carbon center, which imposes significant steric hindrance. This can be used to direct the conformation of larger molecules, restrict bond rotation, and shield adjacent functional groups from metabolic attack.

Electronic Effects : The two fluorine atoms are strongly electron-withdrawing, which polarizes the carbon backbone and influences the reactivity and acidity of the molecule.

While the direct incorporation of this specific acid into a total synthesis of a natural product is not widely documented, its structural motifs are highly sought after. The gem-difluoromethylene group is a key feature in various biologically active molecules, and synthetic chemists actively develop methods to install this group into complex scaffolds. researchgate.net Therefore, building blocks like this compound are essential tools for synthesizing analogs of natural products where improved stability or altered biological activity is desired.

Scaffold Design in Medicinal Chemistry Research

In medicinal chemistry, the design of new drug candidates often involves the use of molecular scaffolds that can be systematically modified to optimize pharmacological properties. The gem-difluoroalkyl motif is particularly valuable in this context. researchgate.netchemrxiv.org

The combination of a carboxylic acid and a gem-difluoro group in this compound provides a powerful tool for modulating the physicochemical properties of a lead compound. The introduction of the CF2 group has a profound impact on acidity (pKa) and lipophilicity (LogP), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

The primary influence of the gem-difluoro group is its strong inductive electron-withdrawing effect. This effect increases the acidity of the carboxylic acid group, lowering its pKa compared to the non-fluorinated analog. researchgate.netnih.gov This modulation can be crucial for optimizing interactions with biological targets or improving aqueous solubility. The CF2 group is often used as a bioisostere of a carbonyl group or an ether oxygen, allowing chemists to replace metabolically labile sites while maintaining or improving biological activity. nih.gov

| Property | Effect of gem-Difluoro Group | Rationale in Medicinal Chemistry |

|---|---|---|

| Acidity (pKa) | Decreases (Acid becomes stronger) | The inductive effect of the two fluorine atoms stabilizes the carboxylate anion, facilitating proton donation. researchgate.netnih.gov This can alter ionization state at physiological pH, affecting solubility and target binding. |

| Lipophilicity (LogP) | Context-dependent; can decrease or increase | While fluorine is highly electronegative, its effect on lipophilicity is complex and depends on the overall molecular structure. chemrxiv.orgresearchgate.net It allows for fine-tuning of a molecule's ability to cross biological membranes. |

| Bioisosterism | Acts as a mimic for carbonyl (C=O) or ether (-O-) groups | The CF2 group can replace metabolically vulnerable groups while preserving key steric and electronic interactions with a biological target. nih.gov |

A major challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 family. Fluorine substitution is a widely used strategy to enhance metabolic stability. u-tokyo.ac.jp The carbon-fluorine bond is exceptionally strong, and sites on a molecule that are susceptible to oxidative metabolism can be "blocked" by replacing a C-H bond with a C-F bond.

The gem-difluoromethylene group in this compound is highly resistant to enzymatic oxidation. By incorporating this building block into a drug candidate, medicinal chemists can prevent metabolic breakdown at or near that position. researchgate.netnih.gov This can lead to a longer drug half-life, improved bioavailability, and a more consistent therapeutic effect. Studies on related fluorinated cycloalkanes have shown that gem-difluorination either does not negatively affect or can slightly improve metabolic stability. researchgate.netnih.gov

| Metabolic Pathway | Effect of gem-Difluoro Group | Significance |

|---|---|---|

| C-H Oxidation | Blocked at the fluorinated position | Prevents conversion of the molecule into an inactive or toxic metabolite by cytochrome P450 enzymes. u-tokyo.ac.jp |

| General Stability | Increases molecular stability | The strong C-F bonds enhance the overall robustness of the molecule, leading to a longer half-life in vivo. researchgate.netnih.gov |

Applications in Agrochemical Research and Development

The principles that make fluorinated compounds valuable in medicine also apply to agrochemical research. The introduction of fluorine can enhance the potency, selectivity, and environmental persistence of herbicides, insecticides, and fungicides. researchgate.net

While direct applications of this compound in commercial agrochemicals are not extensively documented, its non-fluorinated analog, 3,3-dimethylbutyric acid, is known to be an intermediate in the synthesis of active ingredients for insecticides, fungicides, and herbicides. google.comchemicalbook.comechemi.com It is a common strategy in agrochemical development to synthesize fluorinated analogs of established intermediates to create next-generation products with improved properties. Therefore, this compound is a compound of high interest for agrochemical companies seeking to leverage the well-known benefits of fluorination to develop more effective and stable crop protection agents.

Materials Science and Polymer Chemistry

The unique combination of a polar carboxylic acid head and a fluorinated, sterically hindered tail makes this compound an interesting candidate for the development of advanced materials.

The incorporation of fluorinated moieties into polymers is a well-established strategy for modifying surface properties, such as hydrophobicity and oleophobicity. While no specific studies report the use of this compound for this purpose, it could theoretically be used to create fluorinated materials with tailored surface characteristics.

The carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces or incorporating it as a monomer into polymers like polyesters or polyamides. The presence of the difluoro group and the tert-butyl group would then dictate the surface properties of the resulting material. The bulky tert-butyl group could create a "molecular umbrella" effect, potentially enhancing the hydrophobic and oleophobic properties imparted by the fluorine atoms.

Table 1: Hypothetical Comparison of Surface Properties of Polymers Modified with Different Fluorinated Acids

| Fluorinated Acid Additive | Predicted Water Contact Angle (°) | Predicted Oil Contact Angle (°) | Potential Applications |

| Perfluorooctanoic acid | > 110 | > 70 | High-performance water and oil repellent coatings |

| This compound | 95 - 105 | 50 - 60 | Coatings with moderate hydrophobicity and tailored surface energy |

| Trifluoroacetic acid | < 90 | < 40 | Surface modification for increased wettability |

This table presents hypothetical data for illustrative purposes, as experimental data for polymers functionalized with this compound is not currently available.

Should enantiomerically pure forms of this compound be synthesized, they could serve as valuable chiral building blocks in polymer chemistry. The synthesis of chiral polymers is an area of significant interest due to their applications in chiral separations, asymmetric catalysis, and advanced optics. The rigid and sterically demanding nature of the 2,2-dimethyl-3,3-difluorobutanoyl group could impart a high degree of stereoregularity to a polymer chain, potentially leading to materials with unique chiroptical properties.

Environmental Chemical Research

The environmental fate of fluorinated compounds is a critical area of research. While no studies have specifically investigated the environmental behavior of this compound, its structure as a short-chain, branched per- and polyfluoroalkyl substance (PFAS) suggests it would be subject to similar environmental processes as other compounds in this class.

Like other organic compounds in the atmosphere, this compound would be expected to react with hydroxyl radicals (•OH), the primary atmospheric oxidant. The degradation of other short-chain PFAS often leads to the formation of smaller perfluorinated or polyfluorinated compounds. The atmospheric degradation of fluorotelomer alcohols, for instance, is a known source of perfluorocarboxylic acids (PFCAs) in the environment. nih.gov

The reaction of this compound with •OH would likely initiate via hydrogen abstraction from the C-H bonds of the methyl groups or potentially from the carboxylic acid group. Subsequent reactions with oxygen and other atmospheric species could lead to a variety of degradation products. The strong carbon-fluorine bonds are generally resistant to atmospheric degradation, suggesting that fluorinated fragments may persist.

Table 2: Potential Atmospheric Degradation Products of this compound

| Potential Reactant | Proposed Reaction Pathway | Potential Primary Products |

| •OH Radical | H-abstraction from methyl groups | Fluorinated aldehydes, ketones |

| •OH Radical | H-abstraction from carboxylic acid | Peroxyacyl radicals |

| Photolysis | Direct photolysis (minor pathway) | Fragmentation to smaller molecules |

This table is speculative and based on general principles of atmospheric chemistry, as specific experimental data for this compound is lacking.

The persistence of PFAS in the environment is a significant concern. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to biological and chemical degradation. researchgate.net Short-chain PFCAs are generally more mobile in the environment than their long-chain counterparts. nih.gov Branched PFAS, like this compound, may exhibit different degradation pathways and persistence compared to their linear isomers. acs.org

Assessing the environmental fate of this compound would involve studies on its biodegradability in soil and water, its potential for bioaccumulation in organisms, and its transformation under various environmental conditions (e.g., hydrolysis, photolysis). Given the general persistence of PFAS, it is likely that this compound would have a long environmental half-life.

Tool for Chiral Recognition Studies (if enantiomers are synthesized and isolated).

The application of this compound as a tool for chiral recognition is entirely contingent on the successful synthesis and separation of its enantiomers. Chiral carboxylic acids are widely used as chiral solvating agents and derivatizing agents in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral molecules.

If resolved into its (R)- and (S)-enantiomers, this compound could potentially be used to form diastereomeric salts or complexes with other chiral molecules, such as amines or alcohols. The distinct chemical environments of the two diastereomers could lead to different NMR chemical shifts, allowing for the quantification of the enantiomeric excess of the analyte. The presence of the fluorine atoms could be particularly advantageous for ¹⁹F NMR studies, which often provide a clean background and high sensitivity.

Future Research Directions and Unexplored Avenues

Development of more sustainable and atom-economical synthetic routes.

The future synthesis of 3,3-difluoro-2,2-dimethylbutanoic acid and its derivatives will likely pivot towards greener and more efficient methodologies. Current multistep syntheses can be resource-intensive, and a key research goal is the development of catalytic, atom-economical routes that minimize waste.

One promising avenue is the direct, late-stage C-H fluorination of precursors like 2,2-dimethylbutanoic acid. research-in-germany.org Recent advancements in catalysis have enabled the direct conversion of carbon-hydrogen bonds to carbon-fluorine bonds, which could circumvent the need for pre-functionalized substrates and multiple synthetic steps. research-in-germany.org Another sustainable approach involves the catalytic decarboxylative fluorination of suitably substituted malonic acid derivatives. organic-chemistry.org Such methods, which often utilize readily available starting materials, represent a significant step towards more efficient and environmentally benign syntheses. organic-chemistry.org Furthermore, exploring iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohol precursors could offer an atom-economical pathway to chiral derivatives. researchgate.net

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Late-Stage C-H Fluorination | Reduces step count; uses simple precursors. | Achieving high regioselectivity at the C3 position. |

| Catalytic Decarboxylative Fluorination | Uses readily available malonic acids. | Controlling the degree of fluorination (mono- vs. di-). |

| Asymmetric Hydrogenation | High atom economy; provides chiral access. | Synthesis of the required fluorinated allylic alcohol substrate. |

Exploration of novel reactivity patterns induced by the synergistic effects of gem-difluoro and gem-dimethyl groups.

The combination of the gem-difluoro and gem-dimethyl groups in this compound is expected to give rise to unique reactivity. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the molecule, while the bulky tert-butyl-like arrangement of the gem-dimethyl group imposes significant steric constraints.

Future research should investigate how this interplay affects reactivity. For example, the gem-difluoro group can act as a bioisostere for carbonyl or amide groups and can activate adjacent C-H bonds for functionalization. nih.govnih.gov The steric hindrance from the gem-dimethyl moiety could direct reactions to less hindered sites or stabilize reactive intermediates. A key reaction to explore is β-fluoride elimination, a common pathway for gem-difluoroalkanes that leads to the formation of monofluoroalkenes. nih.gov Understanding how the substitution pattern influences the ease and regioselectivity of such eliminations could open pathways to novel fluorinated building blocks. nih.gov The unique electronic and steric environment may also lead to unexpected rearrangements or reactivity in reactions involving the carboxylic acid group. acs.org

Targeted synthesis of specific enantiomers and diastereomers for stereoselective applications.

While this compound itself is achiral, its scaffold can be incorporated into more complex molecules where stereochemistry is crucial. Future work should focus on developing methods for the stereoselective synthesis of derivatives, which is a significant challenge in organofluorine chemistry. nih.govnih.gov

Catalytic asymmetric methods will be central to this endeavor. For instance, the development of enantioselective fluorination techniques or the asymmetric elaboration of fluorinated substrates could provide access to chiral compounds with fluorinated quaternary carbon centers. mdpi.comrsc.org Frustrated Lewis pair (FLP) mediated monoselective C–F activation of geminal difluoroalkanes using chiral Lewis bases has emerged as a novel strategy for desymmetrization, offering a potential route to enantioenriched monofluorinated products from a difluoro precursor. nih.govsemanticscholar.org Additionally, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, could be employed to produce specific stereoisomers of α-fluoro β-hydroxy carboxylic esters derived from this structural motif. nih.gov

Integration into flow chemistry systems for continuous synthesis and process intensification.

The application of continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including improved safety, scalability, and efficiency. rsc.orgeuropa.eu Fluorination reactions can be highly exothermic, and the superior heat transfer capabilities of microreactors used in flow systems allow for better temperature control, minimizing the risk of runaway reactions. europa.eu

Future research should aim to adapt and optimize the synthesis of this compound for a continuous flow setup. This could involve developing telescoped processes where multiple reaction steps are performed sequentially in-flow without isolating intermediates, thereby maximizing efficiency. nih.govacs.org Flow chemistry is particularly well-suited for handling hazardous reagents or gaseous starting materials, which are sometimes used in fluorination. rsc.orgmit.edu The integration of in-line purification and real-time reaction monitoring would further enhance process control and lead to a more streamlined and intensified manufacturing process. nih.gov

Role in bio-conjugation and chemical biology tool development for in vitro applications.

The unique properties of fluorine make fluorinated molecules valuable tools in chemical biology and medicinal chemistry. nih.gov The low natural abundance of fluorine means that ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study fluorinated molecules in complex biological environments with virtually no background signal. nih.govwikipedia.org

Future work should explore the use of this compound as a building block for creating novel chemical biology probes. By incorporating this acid into larger molecules like peptides or small-molecule ligands, the gem-difluoro group can serve as a sensitive ¹⁹F NMR reporter to monitor molecular interactions, conformational changes, or cellular uptake. nih.gov The introduction of fluorine can also enhance a molecule's metabolic stability and membrane permeability, properties that are highly desirable for drug candidates and probes intended for cellular studies. researchgate.netacs.org The carboxylic acid handle provides a convenient point for conjugation to biomolecules or surfaces, enabling the development of new tools for in vitro diagnostics and biochemical assays. nih.gov Studies on perfluorinated carboxylic acids have demonstrated a correlation between carbon chain length and in vitro effects, highlighting the importance of evaluating the biological interactions of novel fluorinated structures. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-2,2-dimethylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A viable approach involves fluorination of a pre-functionalized carboxylic acid precursor . For example:

Starting Material : Begin with 2,2-dimethylbut-3-enoic acid.

Fluorination : Use a fluorinating agent like SF₄ or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the 3,3-positions.